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molecular formula C7H12O3 B3022625 Methyl 2-ethylacetoacetate CAS No. 51756-08-2

Methyl 2-ethylacetoacetate

Cat. No. B3022625
M. Wt: 144.17 g/mol
InChI Key: YXLVLOWNJCOOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05200518

Procedure details

Hydrocortisone or prednisolone with 20-hydroxy and 20-carboxy groups are known, e.g., (III) methyl (20R)-11β,17, 20-trihydroxy-3-oxo-1,4-pregnadien-21-oate; and (III) is reacted with an alkyl acetylalkanoate or alkyl formylalkanoate in the presence of perchloric acid to produce the corresponding 17,20-carboxycyclic acetal pregnane derivatives, e.g., when methyl acetylbutyrate is used the product is (IV) methyl (20R)-11β-hydroxy-3-oxo-17,20-(methyl,methoxycarbonyl-n-propyl)methylenedioxy-1,4-pregnadien-21-oate; when methyl formylformate is used the product is (V) methyl (20R)-11β-hydroxy-3-oxo-17,20-(methoxycarbonyl)methylenedioxy-1,4-pregnadien-21-oate;
Name
Hydrocortisone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
prednisolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkyl acetylalkanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkyl formylalkanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C@@]12[C@H]3[C@@H](O)C[C@:15]4([CH3:25])[C@@:19](O)([C:20]([CH2:22]O)=[O:21])[CH2:18]C[C@H]4[C@@H]3CCC1=CC(=O)CC2.C[C@@]12[C@@](O)([C:37](CO)=[O:38])CC[C@H]1[C@@H]1CCC3[C@@](C)([C@H]1[C@@H](O)C2)C=CC(=O)C=3.[OH:53][C@H]1C[C@@]2(C)[C@@H](CC[C@]2(OC(=O)C)C(=O)COC(=O)C)[C@H]2[C@H]1[C@]1(C)C(CC2)=CC(=O)C=C1.Cl(O)(=O)(=O)=O>>[C:20]([CH:19]([CH2:15][CH3:25])[C:18]([O:38][CH3:37])=[O:53])(=[O:21])[CH3:22]

Inputs

Step One
Name
Hydrocortisone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Step Two
Name
prednisolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H]1[C@@H]2[C@]3(C=CC(C=C3CC[C@H]2[C@@H]2CC[C@](C(COC(C)=O)=O)([C@]2(C1)C)OC(C)=O)=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H]1[C@@H]2[C@]3(C=CC(C=C3CC[C@H]2[C@@H]2CC[C@](C(COC(C)=O)=O)([C@]2(C1)C)OC(C)=O)=O)C
Name
alkyl acetylalkanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkyl formylalkanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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